
N-((2-aminophenyl)sulfonyl)acetamide
Description
N-((2-Aminophenyl)sulfonyl)acetamide is a sulfonamide-derived acetamide featuring a 2-aminophenyl group attached to the sulfonyl moiety. This structure combines the pharmacophoric elements of both acetamides (known for analgesic properties) and sulfonamides (associated with antimicrobial and enzyme-inhibitory activities). The compound has garnered attention for its dual role in medicinal chemistry and synthetic applications. For instance, it serves as a directing group in palladium-catalyzed ortho-arylation reactions, enabling the synthesis of bioactive natural products like urolithins .
Properties
Molecular Formula |
C8H10N2O3S |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
N-(2-aminophenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-5-3-2-4-7(8)9/h2-5H,9H2,1H3,(H,10,11) |
InChI Key |
IOQXKJTZYDZAFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
Preparation Methods
Acetylation with Acetic Acid and Sulfuric Acid
The most widely documented method involves direct acetylation of 2-aminobenzenesulfonamide using acetic acid in the presence of sulfuric acid as a catalyst. This one-step nucleophilic acyl substitution proceeds via the following reaction:
Procedure :
-
Reagents : 2-Aminobenzenesulfonamide (1 equiv), glacial acetic acid (1.2 equiv), concentrated sulfuric acid (catalytic).
-
Conditions : The reaction mixture is stirred at 30–40°C for 4–6 hours.
-
Workup : The crude product is neutralized with aqueous sodium bicarbonate, filtered, and recrystallized from ethanol.
Key Findings :
-
Advantages : Minimal byproducts, cost-effective reagents.
-
Limitations : Prolonged reaction times and moderate temperatures may limit scalability.
Comparative Analysis of Preparation Methods
The table below contrasts the two methods:
Chemical Reactions Analysis
Types of Reactions
N-((2-aminophenyl)sulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
N-((2-aminophenyl)sulfonyl)acetamide and its derivatives exhibit a range of biological activities that make them valuable in pharmacology:
- Antioxidant Activity : Studies have shown that acetamidosulfonamide derivatives possess significant antioxidant properties. For instance, a series of synthesized compounds demonstrated strong radical scavenging and superoxide dismutase activities, with some derivatives displaying high correlation coefficients in quantitative structure-activity relationship (QSAR) models for antioxidant efficacy .
- Antimicrobial Properties : The sulfonamide moiety is well-known for its antimicrobial activity. Compounds containing this functional group have been reported to inhibit bacterial growth effectively. Research indicates that modifications to the core structure of sulfonamides can enhance their pharmacological properties, including increased antimicrobial efficacy .
- Anticancer Activity : this compound derivatives have been investigated for their anticancer potential. Various studies have highlighted their cytotoxic effects against human cancer cell lines, indicating a promising avenue for further development as anticancer agents . For instance, some derivatives have shown significant growth inhibition against multiple cancer types, including colon and breast cancers .
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves several methodologies that allow for the exploration of its structural variations:
- Chemical Synthesis : The compound can be synthesized through the reaction of sulfonamides with acetamides under controlled conditions. This process allows for the introduction of various substituents that can modulate biological activity .
- Structure-Activity Relationship (SAR) : Understanding the relationship between chemical structure and biological activity is crucial for drug development. SAR studies on acetamidosulfonamide derivatives have revealed that specific substitutions on the phenyl ring significantly influence their biological activities, including urease inhibition and anticancer properties . For example, certain substitutions were found to enhance urease inhibition potency, which is critical in treating conditions like gastric ulcers .
Case Studies and Experimental Findings
Several case studies illustrate the applications of this compound in research:
Mechanism of Action
The mechanism of action of N-((2-aminophenyl)sulfonyl)acetamide involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting this pathway, the compound prevents the synthesis of folic acid, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Activity
Analgesic and Anti-Hypernociceptive Agents
- N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide (37): Exhibits anti-hypernociceptive activity linked to inflammatory pain, outperforming paracetamol in efficacy. The piperazinyl group enhances solubility and receptor interaction .
- N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (36) : Shows comparable analgesic activity to paracetamol, with the diethylsulfamoyl group modulating pharmacokinetics .
Key Structural Insight: The 2-aminophenyl group in N-((2-aminophenyl)sulfonyl)acetamide contrasts with the 4-substituted phenyl groups in compounds 36 and 36. This substitution likely alters binding affinity to pain-related receptors, though direct comparative pharmacological data are lacking.
Antimicrobial Agents
- N-((5-(p-Tolyl)thiophen-2-yl)sulfonyl)acetamide (4d) : Demonstrates 52.36% antibacterial activity against Shigella dysenteriae at 300 µg, attributed to the thiophene ring enhancing membrane permeability .
- N-((5-Methyl-[2,2'-bithiophen]-5-yl)sulfonyl)acetamide (4f) : Inhibits bacterial growth via sulfonyl-thiophene interactions, though its potency is lower than 4d .
Comparison: The absence of a thiophene ring in this compound may reduce its antimicrobial efficacy but improve selectivity for non-bacterial targets.
Structural Derivatives and Modifications
- Mefluidide (N-[2,4-Dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide): A plant growth regulator that mitigates acid rain damage by stabilizing cell membranes. The trifluoromethylsulfonyl group increases hydrophobicity, enhancing environmental persistence .
- Dichlorobis(N-{4-[(2-pyrimidinyl-kN-amino)sulfonyl}acetamide)copper(II): A copper complex with a sulfadiazine metabolite.
Comparison: The 2-aminophenyl group in the target compound provides a reactive site for further functionalization, unlike Mefluidide’s bulky substituents, which limit synthetic flexibility.
Data Table: Comparative Analysis of Selected Compounds
Biological Activity
N-((2-aminophenyl)sulfonyl)acetamide, a sulfonamide derivative, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and various biological evaluations supported by recent research findings.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to an acetamide, which enhances its interaction with biological targets. The compound's structure can be represented as follows:
The primary mechanism of action for this compound involves its role as a competitive inhibitor of para-aminobenzoic acid (PABA). By inhibiting the synthesis of folic acid in bacteria, it effectively disrupts bacterial growth and proliferation. This mechanism is crucial for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria .
Antibacterial Activity
Numerous studies have demonstrated the antibacterial efficacy of this compound. It has shown significant activity against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.62 μg/mL |
Pseudomonas aeruginosa | 0.69 μg/mL |
These values indicate a potent bactericidal effect, making it a candidate for further development as an antibiotic .
Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Preliminary results suggest it may inhibit fungal growth, although specific data on MIC values are still under investigation.
Anti-inflammatory and Analgesic Effects
Research has indicated that derivatives of this compound exhibit anti-inflammatory properties by acting as inhibitors of cyclooxygenase (COX) enzymes. For example, certain derivatives have shown:
Compound | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | TRPV1 IC50 (μM) |
---|---|---|---|
9a | 0.011 | 0.046 | 0.008 |
9b | 0.023 | 0.31 | 0.14 |
These findings suggest that modifications to the sulfonamide structure can enhance anti-inflammatory effects .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various acetamide derivatives and evaluated their biological activities, revealing that some compounds exhibited significant antioxidant properties alongside antibacterial effects .
- Molecular Docking Studies : In silico studies have provided insights into the binding affinities of this compound with target enzymes, indicating its potential as a lead compound in drug design .
- Clinical Relevance : The pharmacokinetic profile of certain derivatives has shown high oral bioavailability and low clearance rates in animal models, suggesting promising therapeutic applications in clinical settings .
Q & A
Basic: What are the key synthetic methodologies for preparing N-((2-aminophenyl)sulfonyl)acetamide?
Answer:
The compound is synthesized via sulfonylation of 2-aminophenyl precursors followed by acetylation. A validated protocol involves reacting 2-aminothiophenol with acetic anhydride under reflux, followed by sulfonylation using sulfonyl chlorides. Advanced approaches include Pd-catalyzed C-H activation for functionalization. For example, Pd(OAc)₂ with Mn(OAc)₂ as a co-oxidant enables ortho-arylation of benzamide derivatives using N-(2-aminophenyl)acetamide as a bidentate directing group, achieving yields of 65–80% .
Basic: How is the structural characterization of this compound performed?
Answer:
Structural elucidation combines single-crystal X-ray diffraction (SC-XRD) , NMR , and mass spectrometry . SC-XRD analysis (e.g., using SHELX software ) confirms bond lengths (e.g., C–S bond: 1.76 Å) and torsion angles (e.g., nitro group twist: -16.7° ). NMR (¹H/¹³C) identifies key signals: acetamide carbonyl at ~168 ppm and sulfonyl group protons at δ 7.3–7.8 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 229.08) .
Advanced: What pharmacological mechanisms are associated with this compound derivatives?
Answer:
Derivatives exhibit anti-inflammatory and anticancer activity via kinase inhibition. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide showed IC₅₀ = 3.2 µM against breast cancer (MCF-7) cells by targeting EGFR tyrosine kinase . Selenium-containing analogs (e.g., selenolo derivatives) demonstrated broad-spectrum antibacterial activity (MIC = 8 µg/mL against S. aureus) via disruption of bacterial cell membranes .
Advanced: How can mechanistic studies resolve contradictions in bioactivity data for derivatives?
Answer: Discrepancies in activity (e.g., Compound 35 in vs. inactive analogs) are addressed via structure-activity relationship (SAR) and density functional theory (DFT) . For example, electron-withdrawing substituents on the phenyl ring enhance hydrogen bonding with target proteins (e.g., COX-2), while bulky groups reduce bioavailability. Molecular dynamics simulations further clarify binding affinities .
Advanced: What catalytic applications leverage this compound?
Answer:
The compound acts as a directing group in Pd-catalyzed C–H activation. In ortho-arylation reactions, it facilitates selective monoarylation of benzamides with aryl iodides, achieving >90% selectivity. Key conditions: Pd(OAc)₂ (5 mol%), Mn(OAc)₂ (2 equiv), and DMF at 110°C for 12 hours .
Advanced: How do substituents influence the compound’s pharmacokinetic properties?
Answer:
Substituent effects are quantified via logP measurements and ADMET profiling . For example:
Substituent | logP | Solubility (µg/mL) | CYP3A4 Inhibition |
---|---|---|---|
–H | 1.2 | 58.3 | Low |
–CF₃ | 2.1 | 12.7 | Moderate |
Electron-deficient groups (e.g., –NO₂) reduce solubility but enhance metabolic stability . |
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
Matrix interference in plasma requires HPLC-MS/MS with a C18 column (5 µm, 150 × 4.6 mm) and gradient elution (0.1% formic acid/acetonitrile). Validation parameters: LOD = 0.1 ng/mL, recovery >85% .
Advanced: How are crystallographic data inconsistencies resolved during refinement?
Answer:
Disordered sulfonyl groups are modeled using SHELXL restraints (e.g., DFIX for S–O bonds) and TWIN/BASF commands for twinned crystals. Residual density peaks (<0.5 eÅ⁻³) are mitigated via Hirshfeld atom refinement .
Advanced: What strategies optimize yield in large-scale synthesis?
Answer:
Flow chemistry improves scalability (pilot-scale yield: 78% vs. batch 62%) by enhancing heat transfer. Key parameters: residence time = 15 min, temperature = 70°C, and acetic anhydride:amine molar ratio = 1.2:1 .
Advanced: How does the compound interact with oxidative stress pathways?
Answer:
Selenium analogs act as GPx mimics , reducing ROS levels (EC₅₀ = 5 µM in H₂O₂-induced HEK293 cells) via a thioredoxin reductase-mediated mechanism. XANES spectroscopy confirms Se–S bond formation in active sites .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.